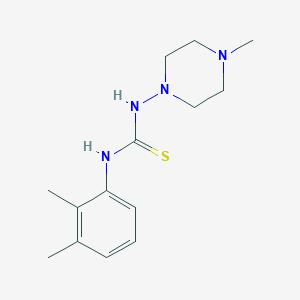![molecular formula C19H14ClN3OS B5714965 4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)
4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group linked to an imidazo[2,1-b][1,3]thiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the reaction of 2-aminothiazole with a suitable bromo ketone in a solvent such as dimethylformamide (DMF) under microwave irradiation.
Substitution Reaction: The chloro group is introduced through a substitution reaction using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated microwave reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antileishmanial and antimalarial activities.
Industrial Chemistry: The compound’s unique structure makes it suitable for use in the synthesis of other complex organic molecules, serving as a valuable intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme LmPTR1, inhibiting its function and leading to the death of the parasite . The binding involves hydrophobic interactions and hydrogen bonding, which stabilize the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl)benzamide: Similar structure with a bromo group instead of a methyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Different core structure but similar benzamide linkage.
Uniqueness
4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with specific enzyme targets and its potential antimicrobial properties make it a valuable compound for further research and development .
Properties
IUPAC Name |
4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-2-4-13(5-3-12)16-17(23-10-11-25-19(23)21-16)22-18(24)14-6-8-15(20)9-7-14/h2-11H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXRYCUEURAHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![METHYL 4-METHYL-3-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE](/img/structure/B5714907.png)
![1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5714911.png)
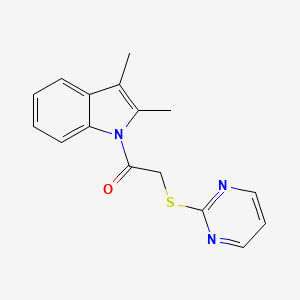

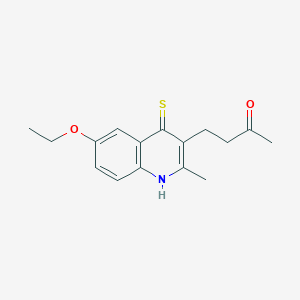
![2-[2-(4-Methoxyphenyl)sulfonylethyl]-1,3-benzoxazole](/img/structure/B5714953.png)
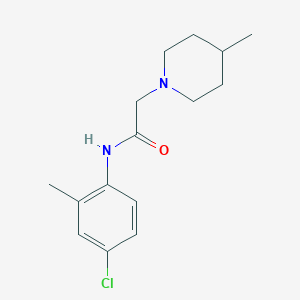
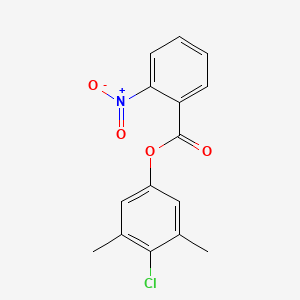
![N-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-6-chloro-4-phenylquinazolin-2-amine](/img/structure/B5714970.png)
![1-[(5-Bromo-2-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5714975.png)
